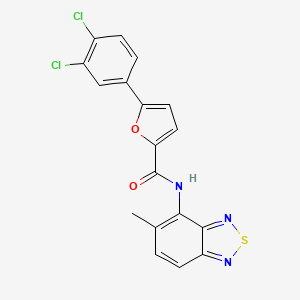

5-(3,4-dichlorophenyl)-N-(5-methyl-2,1,3-benzothiadiazol-4-yl)furan-2-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

5-(3,4-dichlorophenyl)-N-(5-methyl-2,1,3-benzothiadiazol-4-yl)furan-2-carboxamide is a synthetic organic compound that belongs to the class of furan carboxamides This compound is characterized by the presence of a furan ring, a benzothiadiazole moiety, and a dichlorophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(3,4-dichlorophenyl)-N-(5-methyl-2,1,3-benzothiadiazol-4-yl)furan-2-carboxamide typically involves the following steps:

Formation of the furan ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

Introduction of the benzothiadiazole moiety: This step involves the reaction of the furan derivative with a benzothiadiazole precursor, often under conditions such as reflux in an organic solvent.

Attachment of the dichlorophenyl group: This can be accomplished through a substitution reaction, where the dichlorophenyl group is introduced using a suitable reagent.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound may undergo oxidation reactions, particularly at the furan ring or the benzothiadiazole moiety.

Reduction: Reduction reactions could target the nitro groups or other reducible functionalities within the molecule.

Substitution: The dichlorophenyl group may participate in substitution reactions, especially electrophilic aromatic substitution.

Common Reagents and Conditions

Oxidizing agents: Potassium permanganate, hydrogen peroxide.

Reducing agents: Sodium borohydride, lithium aluminum hydride.

Substitution reagents: Halogenating agents, nitrating agents.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce amine derivatives.

Scientific Research Applications

Chemistry: As a building block for the synthesis of more complex molecules.

Biology: Potential use as a probe or inhibitor in biochemical studies.

Medicine: Investigation of its pharmacological properties for potential therapeutic uses.

Industry: Possible applications in materials science or as a precursor for functional materials.

Mechanism of Action

The mechanism of action of this compound would depend on its specific interactions with biological targets. Potential molecular targets could include enzymes, receptors, or other proteins. The pathways involved might include inhibition of enzyme activity, modulation of receptor function, or interference with cellular signaling pathways.

Comparison with Similar Compounds

Similar Compounds

5-(3,4-dichlorophenyl)-N-(2,1,3-benzothiadiazol-4-yl)furan-2-carboxamide: Lacks the methyl group on the benzothiadiazole moiety.

5-(3,4-dichlorophenyl)-N-(5-methyl-2,1,3-benzothiadiazol-4-yl)thiophene-2-carboxamide: Contains a thiophene ring instead of a furan ring.

Uniqueness

The presence of the methyl group on the benzothiadiazole moiety and the furan ring distinguishes 5-(3,4-dichlorophenyl)-N-(5-methyl-2,1,3-benzothiadiazol-4-yl)furan-2-carboxamide from its analogs. These structural features may confer unique chemical and biological properties, making it a compound of interest for further research.

Biological Activity

5-(3,4-Dichlorophenyl)-N-(5-methyl-2,1,3-benzothiadiazol-4-yl)furan-2-carboxamide is a synthetic compound that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including antimicrobial properties, cytotoxicity, and molecular interactions.

Chemical Structure and Properties

The compound's structure can be described as follows:

- Molecular Formula : C16H13Cl2N3O2S

- Molecular Weight : 385.26 g/mol

This compound features a furan ring and a benzothiadiazole moiety, which are known for their diverse biological activities.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of this compound against various pathogens. The Minimum Inhibitory Concentration (MIC) values indicate its effectiveness:

| Pathogen | MIC (µg/mL) |

|---|---|

| Pseudomonas aeruginosa | 0.21 |

| Escherichia coli | 0.21 |

| Staphylococcus aureus | 0.15 |

| Candida albicans | 0.30 |

The compound exhibited significant inhibition against both Gram-positive and Gram-negative bacteria, as well as antifungal activity against Candida species .

Cytotoxicity

The cytotoxic effects of the compound were evaluated using the MTT assay on various cell lines. The results indicated a selective cytotoxicity profile:

| Cell Line | IC50 (µM) |

|---|---|

| HaCat (human keratinocyte) | 25.0 |

| Balb/c 3T3 (mouse fibroblast) | 30.5 |

These findings suggest that while the compound is effective against pathogens, it also has the potential to affect human cells, necessitating further investigation into its safety profile .

Molecular docking studies have provided insights into the interaction of this compound with bacterial targets. The binding affinity to DNA gyrase was particularly notable, with interactions involving hydrogen bonds and π-π stacking with key residues:

- Key Interactions :

- Hydrogen bonds with SER1084 and ASP437.

- π-π stacking interactions with nucleotide bases.

These interactions are crucial for the antibacterial activity observed in vitro .

Case Studies

- Study on Antimicrobial Efficacy : A recent study tested various derivatives of benzothiadiazole, including our compound of interest. The results showed that modifications in the side chains could enhance antibacterial efficacy while reducing cytotoxicity .

- Cytotoxicity Assessment : In another study focusing on cancer cell lines, the compound was shown to induce apoptosis in a dose-dependent manner, particularly in breast cancer cells . This suggests its potential as an anticancer agent.

Properties

Molecular Formula |

C18H11Cl2N3O2S |

|---|---|

Molecular Weight |

404.3 g/mol |

IUPAC Name |

5-(3,4-dichlorophenyl)-N-(5-methyl-2,1,3-benzothiadiazol-4-yl)furan-2-carboxamide |

InChI |

InChI=1S/C18H11Cl2N3O2S/c1-9-2-5-13-17(23-26-22-13)16(9)21-18(24)15-7-6-14(25-15)10-3-4-11(19)12(20)8-10/h2-8H,1H3,(H,21,24) |

InChI Key |

HORYIJVUYWZKQS-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C2=NSN=C2C=C1)NC(=O)C3=CC=C(O3)C4=CC(=C(C=C4)Cl)Cl |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.